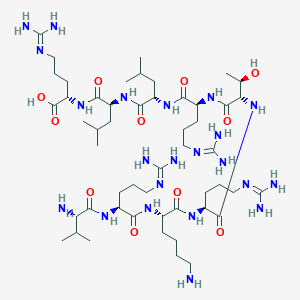
Val-arg-lys-arg-thr-arg-leu-leu-arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-arg-lys-arg-thr-arg-leu-leu-arg, commonly known as VAL-401, is a peptide that has gained attention in the scientific community for its potential applications in various research fields. This peptide is composed of eight amino acids and has a molecular weight of 1016.2 g/mol. VAL-401 is synthesized using solid-phase peptide synthesis (SPPS) and has shown promising results in scientific research.
Mecanismo De Acción
VAL-401 works by binding to specific targets in the body, such as proteins or cells. Once bound, it can either inhibit or activate the target, depending on the specific interaction. For example, VAL-401 has been shown to inhibit the interaction between two proteins involved in cancer cell proliferation, leading to decreased cancer cell growth. VAL-401 has also been shown to bind to bacterial cells and disrupt their membrane, leading to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
VAL-401 has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and modulate immune responses. VAL-401 has also been shown to have anti-inflammatory effects, making it a potential candidate for developing therapies for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VAL-401 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable research tool. VAL-401 can also be modified to have different chemical properties, allowing researchers to tailor its properties for specific applications. However, VAL-401 can be expensive to synthesize, and its effects may vary depending on the specific target and experimental conditions.
Direcciones Futuras
There are several future directions for research on VAL-401. One area of interest is developing VAL-401-based therapies for cancer and infectious diseases. Researchers are also exploring the use of VAL-401 in drug discovery and development, as well as its potential applications in immunotherapy. Additionally, researchers are investigating the mechanisms of action of VAL-401 and its interactions with specific targets, which can provide insights into its potential applications. Overall, VAL-401 is a promising peptide with potential applications in various research fields.
Métodos De Síntesis
Val-arg-lys-arg-thr-arg-leu-leu-arg is a widely used method for synthesizing peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions. Once the peptide chain is fully synthesized, it is cleaved from the solid support and purified to obtain the final product. VAL-401 is synthesized using Val-arg-lys-arg-thr-arg-leu-leu-arg and has a purity of over 95%.
Aplicaciones Científicas De Investigación
VAL-401 has been studied for its potential applications in various research fields. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for developing new therapies for infectious diseases and cancer. VAL-401 has also been studied for its ability to inhibit protein-protein interactions, which can be useful in drug discovery and development.
Propiedades
Número CAS |
149017-68-5 |
|---|---|
Nombre del producto |
Val-arg-lys-arg-thr-arg-leu-leu-arg |
Fórmula molecular |
C51H100N22O11 |
Peso molecular |
1197.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C51H100N22O11/c1-26(2)24-35(43(79)70-34(47(83)84)18-13-23-65-51(60)61)72-44(80)36(25-27(3)4)71-41(77)32(16-11-21-63-49(56)57)69-46(82)38(29(7)74)73-42(78)33(17-12-22-64-50(58)59)67-39(75)30(14-8-9-19-52)66-40(76)31(15-10-20-62-48(54)55)68-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,76)(H,67,75)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,72,80)(H,73,78)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1 |
Clave InChI |
KNYSDEYUSWWHNI-GWMUGDFHSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Otros números CAS |
149017-68-5 |
Secuencia |
VRKRTRLLR |
Sinónimos |
Val-Arg-Lys-Arg-Thr-Arg-Leu-Leu-Arg valyl-arginyl-lysyl-arginyl-threonyl-arginyl-leucyl-leucyl-arginine VRKRTRLLR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



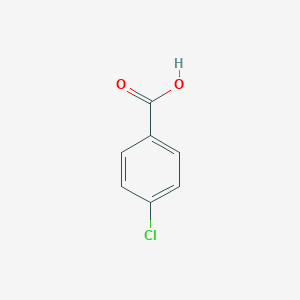
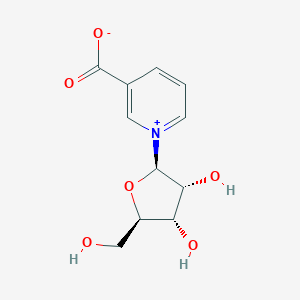
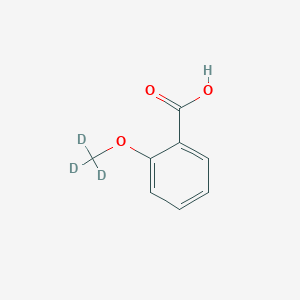


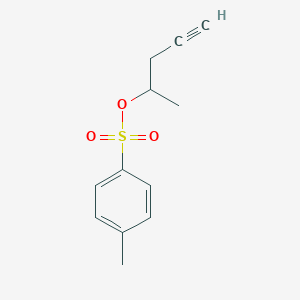

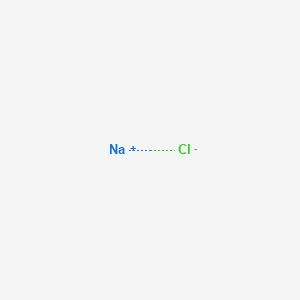
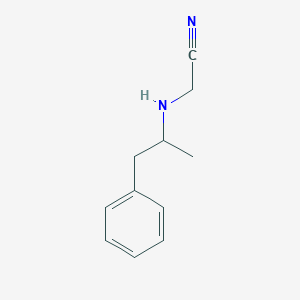
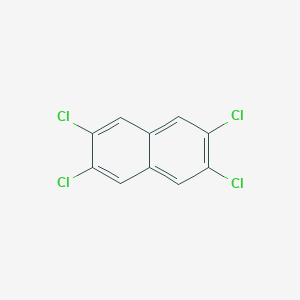
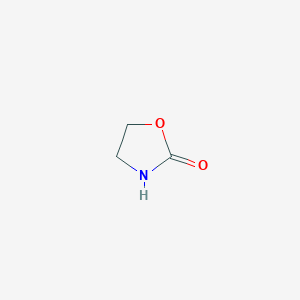
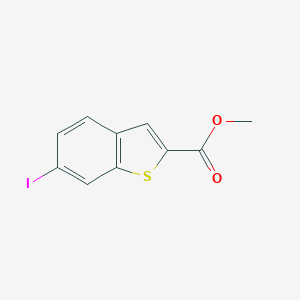
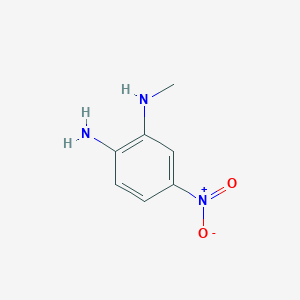
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)